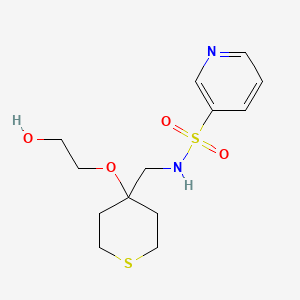
methyl 2H-tetrazol-2-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2H-tetrazol-2-ylacetate is a chemical compound with the molecular formula C4 H6 N4 O2 . It is a derivative of tetrazole, a class of compounds that have drawn significant attention in medicinal chemistry .
Chemical Reactions Analysis
Tetrazoles, including this compound, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They can also undergo reactions with active metals to produce new compounds .Aplicaciones Científicas De Investigación
1. Complex Formation and Interaction with DNA
Methyl 2H-tetrazol-2-ylacetate and its derivatives have been explored extensively for their ability to form complexes with metals such as palladium (Pd) and platinum (Pt). These complexes have significant interactions with calf-thymus DNA, stabilizing the DNA helix, and show the potential for strong binding to DNA, which is critical in understanding their biological implications and potential therapeutic uses. For instance, palladium(II) and platinum(II) complexes with tetrazolylacetic acids and their esters have been synthesized and their binding to DNA has been studied, indicating a strong stabilization of the DNA helix and the potential to interact with DNA effectively (Protas et al., 2017), (Protas et al., 2018).
2. Coordination Compounds and Chemical Reactivity
This compound is also vital in forming coordination compounds with other metals. For example, the first coordination compounds of tetrazol-2-ylacetic acid with metals such as Cu, Pd, and Pt were synthesized and characterized, revealing the unique chemical reactivity and coordination behavior of these complexes. These compounds have applications in material science and catalysis (Voitekhovich et al., 2010).
3. Antiproliferative Activity and Potential Therapeutic Applications
Some of these metal complexes exhibit antiproliferative activity against human cancer cell lines, suggesting potential therapeutic applications. For instance, certain platinum(II) complexes have shown noticeable antiproliferative effects in colon and breast carcinoma cell lines (Popova et al., 2016). This highlights the potential of this compound derivatives in the development of new cancer therapies.
4. Structural and Energetic Properties
This compound and its derivatives are also studied for their structural and energetic properties, particularly in the context of materials science. These compounds have been analyzed for their vibrational spectroscopy, thermodynamic properties, and their potential as energetic materials in various applications (Fischer et al., 2013).
Direcciones Futuras
Tetrazoles, including methyl 2H-tetrazol-2-ylacetate, have attracted significant attention in various fields, including medicinal chemistry, due to their unique properties . Future research may focus on further exploring the synthetic utility of this compound for the construction of diverse bioactive heterocyclic scaffolds .
Propiedades
IUPAC Name |
methyl 2-(tetrazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-10-4(9)2-8-6-3-5-7-8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADRNKHAGKKTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1N=CN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2578458.png)
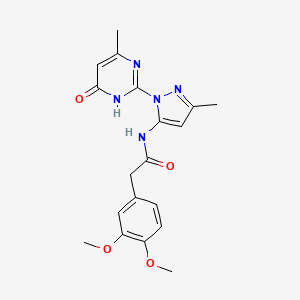
![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2578463.png)
![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2578464.png)
![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 3-methylbutanoate](/img/structure/B2578468.png)
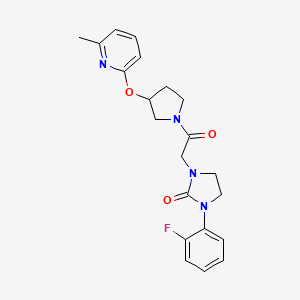
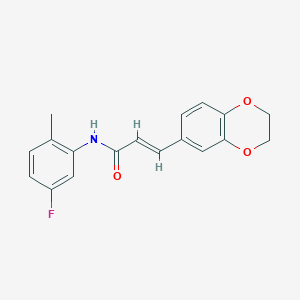
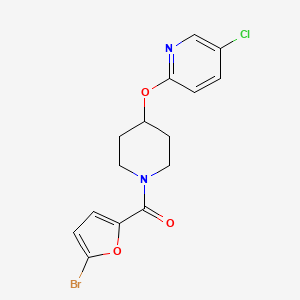

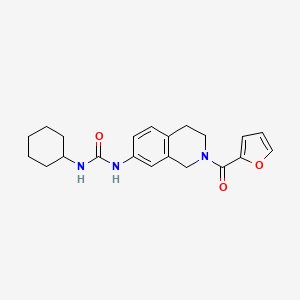
![2-[(2-Methylphenyl)amino]benzonitrile](/img/structure/B2578476.png)
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2578479.png)
